

6,7-Dimethylquinoxaline-2,3-diamine CAS number and molecular weight

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Compound of Interest

Compound Name: 6,7-Dimethylquinoxaline-2,3-diamine

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In-Depth Technical Guide: 6,7-Dimethylquinoxaline-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6,7-dimethylquinoxaline-2,3-diamine**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and its emerging role as a potential kinase inhibitor, with a focus on its interaction with the Glycogen Synthase Kinase 3 Beta (GSK3 β) signaling pathway. Detailed experimental protocols and characterization data are provided to support further research and development efforts.

Chemical Identity and Properties

6,7-Dimethylquinoxaline-2,3-diamine is a substituted quinoxaline derivative. The core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 6 and 7, and amino groups at positions 2 and 3.

Table 1: Physicochemical Properties of **6,7-Dimethylquinoxaline-2,3-diamine**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 248606-61-3 | |
| Molecular Formula | C ₁₀ H ₁₂ N ₄ | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | |
| Melting Point | Approximately 150–160 °C | |

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including **6,7-dimethylquinoxaline-2,3-diamine**, is most commonly achieved through the condensation of an appropriately substituted 1,2-diamine with a 1,2-dicarbonyl compound.^{[1][2][3]} This versatile method allows for the introduction of various substituents onto the quinoxaline scaffold. For the synthesis of **6,7-dimethylquinoxaline-2,3-diamine**, the key precursors are 4,5-dimethyl-1,2-phenylenediamine and an appropriate 1,2-dicarbonyl compound that can yield the 2,3-diamino functionality.

General Experimental Protocol for Quinoxaline Synthesis

The following protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for the preparation of **6,7-dimethylquinoxaline-2,3-diamine**.

Materials:

- Substituted 1,2-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)
- 1,2-dicarbonyl compound
- Ethanol

- Catalyst (e.g., a few drops of acetic acid)

Procedure:

- Dissolve the 1,2-phenylenediamine derivative in ethanol in a round-bottom flask.
- Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been shown to reduce reaction times and improve yields for quinoxaline derivatives.^[1]

Characterization Data

The structure of synthesized **6,7-dimethylquinoxaline-2,3-diamine** should be confirmed using standard analytical techniques.

Table 2: Expected Spectral Data for **6,7-Dimethylquinoxaline-2,3-diamine**

| Technique | Expected Features |
|---------------------|---|
| ¹ H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |
| ¹³ C NMR | Resonances for aromatic carbons, methyl carbons, and carbons bearing the amino groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups and C=N stretching of the pyrazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (188.23 m/z). |

Biological Activity and Drug Development Potential

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.^{[4][5]} Recent research has highlighted the potential of 6,7-dimethylquinoxaline analogs as potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase 3 Beta (GSK3β).^[6]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The inhibition of specific kinases is a major focus of modern drug discovery. Studies on 6,7-dimethylquinoxaline analogs have demonstrated their selectivity towards GSK3β, a key enzyme in several signaling pathways.^[6]

While specific IC₅₀ values for **6,7-dimethylquinoxaline-2,3-diamine** are not yet widely published, related quinoxaline derivatives have shown potent inhibitory activity against various kinases. For example, certain quinoxaline derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against kinases such as ASK1 and in various cancer cell lines.^{[7][8]}

Table 3: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

| Compound Class | Target Kinase | IC ₅₀ (nM) | Reference |
|---------------------------------|---------------|-----------------------|-----------|
| Dibromo substituted quinoxaline | ASK1 | 30.17 | [7] |
| Quinoxaline analogues | MCF-7 cells | 10,780 | [8] |

Glycogen Synthase Kinase 3 Beta (GSK3β) Signaling Pathway

GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to diseases such as Alzheimer's disease, type 2 diabetes, and cancer. The inhibition of GSK3β is therefore a promising therapeutic strategy.

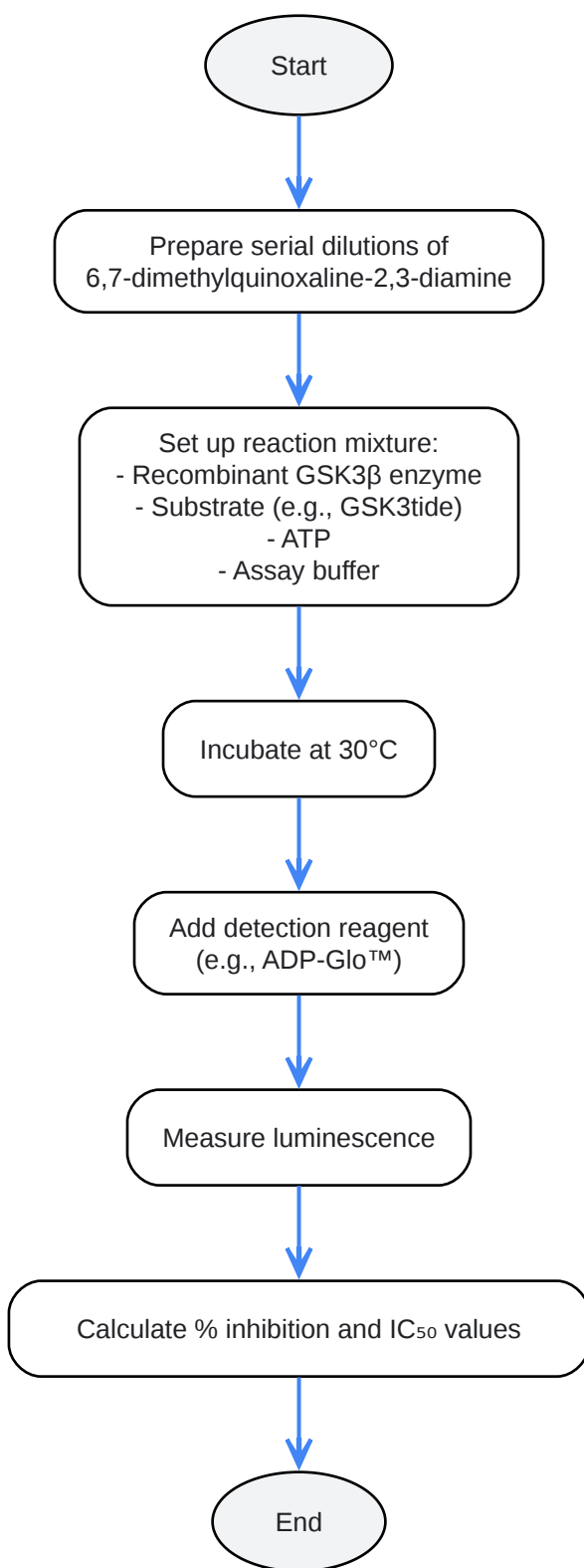
The activity of GSK3β is regulated by several signaling pathways, most notably the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a "destruction complex," of which GSK3β is a key component. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene transcription.

Below is a diagram illustrating the role of GSK3β in the Wnt/β-catenin signaling pathway.

GSK3β in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potential of **6,7-dimethylquinoxaline-2,3-diamine** against GSK3β, a standard in vitro kinase assay can be performed.



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Workflow for an in vitro kinase inhibition assay.

Conclusion

6,7-Dimethylquinoxaline-2,3-diamine represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its straightforward synthesis and the established biological importance of the quinoxaline core make it an attractive target for further investigation. The potential to selectively inhibit GSK3 β suggests its utility in exploring treatments for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

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